An In-depth Technical Guide to 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid (CAS 365543-10-8)
An In-depth Technical Guide to 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid (CAS 365543-10-8)
For Research Use Only. Not for use in diagnostic or therapeutic procedures. [1]
Introduction
2-Methoxy-6-(3-phenyl-propyl)-benzoic acid is a substituted aromatic carboxylic acid available as a research chemical.[2] Its structure, featuring a benzoic acid core with methoxy and phenylpropyl substituents at the ortho positions, presents a unique scaffold for investigation in medicinal chemistry and drug discovery. Benzoic acid and its derivatives are foundational structures in a vast array of pharmacologically active compounds, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer.[3][4] The specific substitution pattern of this molecule—combining the acidic carboxyl group, a lipophilic phenylpropyl tail, and a methoxy group known to influence electronic properties and metabolic stability—makes it a compound of interest for developing novel therapeutics.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates predicted physicochemical properties, outlines a strategic framework for its spectroscopic characterization, proposes a conceptual synthetic workflow, and discusses its potential biological significance based on its structural motifs.
Molecular Profile and Physicochemical Properties
Detailed experimental data for 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid is not extensively documented in public literature. However, its molecular formula and weight can be precisely determined, and its key physicochemical properties can be predicted based on its structure.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | 2-Methoxy-6-(3-phenylpropyl)benzoic acid |
| CAS Number | 365543-10-8 |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| Purity | Available at >95%[2] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Physical State | Likely a white or off-white crystalline solid. | Based on the common state of similar benzoic acid derivatives.[4] |
| Melting Point | Not available. Expected to be a defined melting point. | |
| Boiling Point | Not available. Likely high, with decomposition. | |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate). | The carboxylic acid group provides some polarity, but the large, nonpolar phenylpropyl and benzene rings dominate, reducing aqueous solubility. |
| Acidity (pKa) | Predicted to be around 4-5. | The pKa of benzoic acid is ~4.2. The ortho-substituents may cause slight deviations but the carboxylic acid moiety remains the primary acidic center. |
Spectroscopic Characterization: A Predictive Framework
For any researcher working with this compound, rigorous structural confirmation is paramount. The following section outlines the expected spectroscopic signatures for confirming the identity and purity of 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:
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Aromatic Protons: Multiple signals in the ~6.8-7.5 ppm range. The protons on the benzoic acid ring and the phenyl ring of the propyl chain will appear in this region.
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Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
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Methoxy Protons: A sharp singlet at ~3.8-4.0 ppm, integrating to 3H.
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Propyl Chain Protons: Several multiplets in the aliphatic region (~1.8-3.0 ppm), corresponding to the three methylene (-CH₂-) groups of the propyl chain.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure with the following expected signals:
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Carbonyl Carbon: A signal in the ~165-175 ppm range.
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Aromatic Carbons: Multiple signals between ~110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.
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Methoxy Carbon: A signal around ~55-60 ppm.
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Aliphatic Carbons: Three signals in the ~25-40 ppm range for the propyl chain carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the key functional groups present in the molecule.
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O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
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C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
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C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is anticipated for the carbonyl of the aromatic carboxylic acid.
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C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Signals corresponding to the ether (Ar-O-CH₃) and carboxylic acid (C-O) stretches are expected in the 1200-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, offering definitive structural evidence.
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Molecular Ion: In Electrospray Ionization (ESI) negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 269.31. In positive mode, the protonated molecule [M+H]⁺ at m/z 271.33 or the sodium adduct [M+Na]⁺ at m/z 293.31 would be expected.
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Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragments. The fragmentation is a self-validating system; observing the predicted fragments confirms the connectivity of the molecule.
Below is a diagram illustrating a plausible fragmentation pathway for the [M+H]⁺ ion.
Caption: Predicted ESI-MS fragmentation pathway for 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid.
Synthesis and Purification: A Conceptual Workflow
A Grignard-based approach is outlined below. This method is a robust and well-understood pathway for creating C-C bonds.
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Preparation of Grignard Reagent: 3-phenylpropyl bromide is reacted with magnesium turnings in an anhydrous ether (like THF or Diethyl Ether) to form the 3-phenylpropylmagnesium bromide Grignard reagent.
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Carboxylation: The Grignard reagent is then added to a slurry of solid carbon dioxide (dry ice) at low temperatures.
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Workup: The reaction is quenched with an aqueous acid (e.g., HCl), which protonates the carboxylate salt to yield the final carboxylic acid product.
This conceptual workflow provides a logical pathway for laboratory synthesis.
Caption: Conceptual workflow for the synthesis and purification of the target compound.
Experimental Protocol: Purification by Column Chromatography
This protocol is a self-validating system; proper execution and analysis of the resulting fractions will ensure the isolation of the pure compound.
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Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica bed.
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Elution: Begin elution with a nonpolar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute compounds of increasing polarity. The choice of solvent gradient is critical and should be guided by prior Thin Layer Chromatography (TLC) analysis.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
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Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid.
Potential Biological and Pharmacological Significance
The structural motifs within 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid suggest several avenues for pharmacological investigation. Benzoic acid derivatives are a cornerstone of drug discovery, with applications as anti-inflammatory, antimicrobial, anticancer, and anti-diabetic agents.[4][5][6]
-
Anti-inflammatory Potential: The core structure is related to non-steroidal anti-inflammatory drugs (NSAIDs). Some benzoic acid derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[7] The lipophilic phenylpropyl group could enhance membrane permeability and interaction with hydrophobic binding pockets of inflammatory targets.
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Anticancer Activity: Many substituted benzoic acids have been explored as anticancer agents.[4] For instance, certain derivatives act as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers.[8] The scaffold of the title compound could serve as a starting point for designing such inhibitors.
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Antimicrobial and Antifungal Properties: Benzoic acid itself is used as a preservative due to its ability to inhibit the growth of mold, yeast, and bacteria.[3] The efficacy of these compounds is often linked to their lipophilicity, which allows them to disrupt microbial cell membranes.[9]
-
Metabolic Disease Research: Some complex benzoic acid derivatives have been designed to target receptors like PPARγ, which are implicated in metabolic diseases such as diabetes.[5]
The presence of hydroxyl and alkoxy substituents is common in natural products with diverse bioactivities and is a feature of over 30% of all marketed drugs.[10] The specific combination of substituents in this molecule warrants investigation across these and other therapeutic areas.
Safety and Handling
As with any research chemical with limited toxicological data, 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid should be handled with care.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. A storage temperature of 2-8°C is recommended for a similar compound.[11]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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ResearchGate. Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker. [Link]
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PubMed. (2014, February 13). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]
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Hindawi. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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Endotherm. 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid. [Link]
- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
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Global Research Online. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
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PMC. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]
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MDPI. (2023, February 10). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]
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Endotherm. 2-Methoxy-6-(3-phenyl-propyl)-benzoic acid (German). [Link]
- Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
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PMC. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. [Link]
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MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]
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